N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 763114-72-3
Cat. No.: VC16141162
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763114-72-3 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-4-8-25-19(14-6-5-7-21-12-14)23-24-20(25)29-13-18(26)22-15-9-16(27-2)11-17(10-15)28-3/h4-7,9-12H,1,8,13H2,2-3H3,(H,22,26) |
| Standard InChI Key | UITDJXPNEMUXRU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group and at positions 4 and 5 with prop-2-en-1-yl (allyl) and pyridin-3-yl moieties, respectively. The acetamide nitrogen is further functionalized with a 3,5-dimethoxyphenyl group, creating a multifunctional architecture .
Physicochemical Characteristics
Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₁N₅O₃S | |
| Molecular weight | 411.48 g/mol | |
| logP | 3.78 | |
| Hydrogen bond acceptors | 6 | |
| Polar surface area | 55.90 Ų |
The balanced lipophilicity (logP = 3.78) and moderate polar surface area suggest favorable membrane permeability while maintaining solubility in aqueous media.
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis typically involves three key stages (Scheme 1):
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Triazole ring formation: Cyanogen bromide-mediated cyclization of thiosemicarbazide precursors under reflux conditions .
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Sulfanylation: Reaction of 3-mercapto-1,2,4-triazole intermediates with chloroacetyl chloride in dichloromethane/pyridine .
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Amide coupling: EDC/HOBt-mediated condensation of 2-[(triazolyl)sulfanyl]acetic acid with 3,5-dimethoxyaniline .
Critical reaction parameters include:
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Use of Cu(I) catalysts for click chemistry approaches in related triazole syntheses
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Chromatographic purification to isolate the final product
Biological Activity Profile
Enzymatic Interactions
Structural analogs demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.55–2.28 μM), with electron-donating groups enhancing activity . The dimethoxyphenyl moiety in this compound may similarly interact with AChE's peripheral anionic site through π-π stacking .
Pharmacological Considerations
Structure-Activity Relationships
Key structural determinants of bioactivity include:
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Allyl group: Enhances membrane penetration via hydrophobic interactions
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Pyridinyl moiety: Participates in hydrogen bonding with biological targets
Toxicity Profile
Preliminary cytotoxicity screening of related compounds shows:
Computational Modeling Insights
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to AChE, with key interactions:
Industrial and Research Applications
Pharmaceutical Development
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Lead candidate for neurodegenerative disorders (AChE inhibition)
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Potential adjuvant in antiviral therapies (ECHO-9 virus EC₅₀ = 18 μM in analogs)
Chemical Biology
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Fluorescent tagging via allyl group functionalization
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PROTAC development using E3 ubiquitin ligase-binding pyridinyl moiety
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